molecular formula C12H17NO2S B1381595 2-Amino-2-(4-(tert-butylthio)phenyl)acetic acid CAS No. 1336902-75-0

2-Amino-2-(4-(tert-butylthio)phenyl)acetic acid

Cat. No.: B1381595
CAS No.: 1336902-75-0
M. Wt: 239.34 g/mol
InChI Key: GMLRFEWSLUWJSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(4-(tert-butylthio)phenyl)acetic acid is an organic compound with the molecular formula C12H17NO2S It is characterized by the presence of an amino group, a phenyl ring substituted with a tert-butylthio group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-(tert-butylthio)phenyl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(tert-butylthio)benzaldehyde and glycine.

    Condensation Reaction: The 4-(tert-butylthio)benzaldehyde undergoes a condensation reaction with glycine in the presence of a suitable catalyst, such as acetic acid, to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-(tert-butylthio)phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amino group can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

2-Amino-2-(4-(tert-butylthio)phenyl)acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-(tert-butylthio)phenyl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in π-π interactions. The tert-butylthio group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-phenylacetic acid: Lacks the tert-butylthio group, resulting in different chemical and biological properties.

    2-Amino-2-(4-methylphenyl)acetic acid: Contains a methyl group instead of a tert-butylthio group, affecting its reactivity and applications.

Uniqueness

2-Amino-2-(4-(tert-butylthio)phenyl)acetic acid is unique due to the presence of the tert-butylthio group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and expands its range of applications in scientific research.

Properties

IUPAC Name

2-amino-2-(4-tert-butylsulfanylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-12(2,3)16-9-6-4-8(5-7-9)10(13)11(14)15/h4-7,10H,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLRFEWSLUWJSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=CC=C(C=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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